2-[2-(Propan-2-yloxy)phenyl]acetic acid 2-[2-(Propan-2-yloxy)phenyl]acetic acid
Brand Name: Vulcanchem
CAS No.: 171814-21-4
VCID: VC8411053
InChI: InChI=1S/C11H14O3/c1-8(2)14-10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
SMILES: CC(C)OC1=CC=CC=C1CC(=O)O
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

2-[2-(Propan-2-yloxy)phenyl]acetic acid

CAS No.: 171814-21-4

Cat. No.: VC8411053

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(Propan-2-yloxy)phenyl]acetic acid - 171814-21-4

Specification

CAS No. 171814-21-4
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name 2-(2-propan-2-yloxyphenyl)acetic acid
Standard InChI InChI=1S/C11H14O3/c1-8(2)14-10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Standard InChI Key MSFLKDPXWDHGHU-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=CC=C1CC(=O)O
Canonical SMILES CC(C)OC1=CC=CC=C1CC(=O)O

Introduction

2-[2-(Propan-2-yloxy)phenyl]acetic acid is a versatile organic compound characterized by a phenyl ring substituted with a propan-2-yloxy group and an acetic acid moiety. This compound is notable for its structural features, which include an ether functional group and a carboxylic acid, making it a valuable building block in organic synthesis and medicinal chemistry. Its molecular formula is C12H16O3, and it has a CAS number of 171814-21-4 .

Biological Activity and Potential Applications

Research indicates that 2-[2-(Propan-2-yloxy)phenyl]acetic acid exhibits significant biological activity, particularly in its potential anti-inflammatory and analgesic properties. These properties are similar to those of non-steroidal anti-inflammatory drugs (NSAIDs), suggesting that its mechanism of action may involve the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory process.

Synthesis Methods

The synthesis of 2-[2-(Propan-2-yloxy)phenyl]acetic acid can be accomplished through several methods, although specific details on these methods are not widely documented in the available literature. Generally, compounds with similar structures are synthesized using reactions that involve the formation of the phenyl ring and subsequent introduction of the acetic acid and propan-2-yloxy groups.

Comparison with Other Compounds

2-[2-(Propan-2-yloxy)phenyl]acetic acid shares structural similarities with several well-known NSAIDs, but its unique modifications confer distinct biological activities. A comparison with other compounds highlights these differences:

Compound NameStructure FeaturesUnique Properties
IbuprofenPropionic acid derivativeStrong anti-inflammatory properties
NaproxenNaphthyl acetic acid derivativeLonger half-life, effective for chronic pain
DiclofenacPhenylacetic acid derivativePotent anti-inflammatory effects
FlurbiprofenFluorinated propionic acid derivativeEnhanced potency due to fluorine substitution
2-[2-(Propan-2-yloxy)phenyl]acetic acidPhenyl ring with propan-2-yloxy and acetic acid groupsPotential anti-inflammatory and analgesic properties

Research and Interaction Studies

Interaction studies have focused on understanding how 2-[2-(Propan-2-yloxy)phenyl]acetic acid interacts with biological targets. These studies often utilize techniques such as molecular docking and pharmacokinetic analysis to reveal insights into its pharmacological potential and help optimize its efficacy and safety profile.

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